3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]py rimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazolo[1,5-e]pyrimidine ring system. The presence of chlorophenyl and pyridyl substituents further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic framework .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its potential as an anticancer agent, kinase inhibitor, and antimicrobial compound.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and preventing the phosphorylation of key substrates required for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Triazolo[4,3-a]pyrazine: Shares the triazolo ring system but has distinct chemical properties and applications.
Tris[1,2,4]triazolo[1,3,5]triazine: A fused triazole and triazine moiety with unique acceptor properties.
Uniqueness
3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its specific combination of substituents and ring systems, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H10ClN7 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H10ClN7/c18-12-1-3-13(4-2-12)25-16-14(9-21-25)17-22-15(23-24(17)10-20-16)11-5-7-19-8-6-11/h1-10H |
InChI Key |
ROGIMIVGGZMSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.